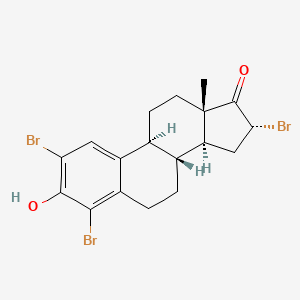![molecular formula C12H24N2O5 B13828006 [2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Carisoprodol-d4 is a deuterated analog of Hydroxy Carisoprodol, a metabolite of the muscle relaxant Carisoprodol. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Carisoprodol-d4 involves the incorporation of deuterium atoms into the Hydroxy Carisoprodol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Hydroxy Carisoprodol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
Hydroxy Carisoprodol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Hydroxy Carisoprodol-d4 is widely used in scientific research, including:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of Carisoprodol.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Carisoprodol.
Biological Studies: Used in studies related to muscle relaxation and central nervous system effects.
Industrial Applications: Employed in the development of new muscle relaxants and related compounds.
作用機序
The mechanism of action of Hydroxy Carisoprodol-d4 is similar to that of Carisoprodol. It acts as a central muscle relaxant by blocking interneuronal activity and depressing polysynaptic neuron transmission in the spinal cord and reticular formation of the brain. This leads to muscle relaxation and relief from discomfort associated with musculoskeletal conditions. The compound is metabolized to meprobamate, which has anxiolytic and sedative effects .
類似化合物との比較
Similar Compounds
Carisoprodol: The parent compound, used as a muscle relaxant.
Meprobamate: A metabolite of Carisoprodol with anxiolytic and sedative properties.
Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Uniqueness
Hydroxy Carisoprodol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
特性
分子式 |
C12H24N2O5 |
|---|---|
分子量 |
280.35 g/mol |
IUPAC名 |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)/i6D2,7D2 |
InChIキー |
NDWLQBKONOLZFQ-KXGHAPEVSA-N |
異性体SMILES |
[2H]C([2H])(C(C)(CC(C)O)C([2H])([2H])OC(=O)NC(C)C)OC(=O)N |
正規SMILES |
CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


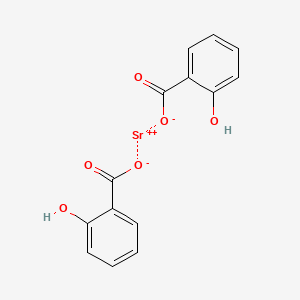

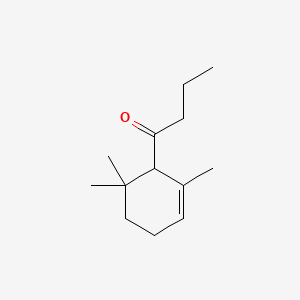
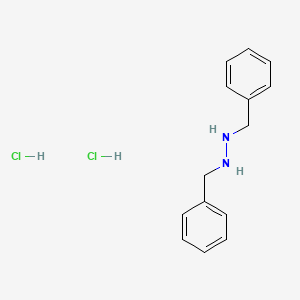
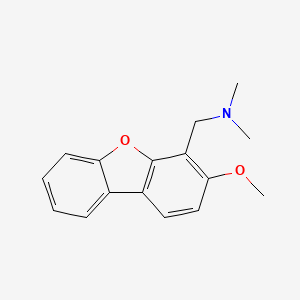
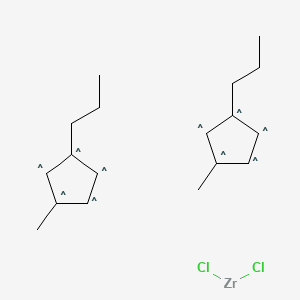
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
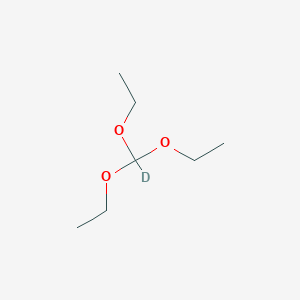



![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
